molecular formula C10H12F2O B13518042 4-(3,5-Difluorophenyl)butan-2-ol

4-(3,5-Difluorophenyl)butan-2-ol

Cat. No.: B13518042
M. Wt: 186.20 g/mol
InChI Key: VDQFCLLTWKKIKA-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is a secondary alcohol with a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(3,5-Difluorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 4-(3,5-Difluorophenyl)butan-2-one using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in DCM.

Major Products Formed

    Oxidation: 4-(3,5-Difluorophenyl)butan-2-one.

    Reduction: this compound.

    Substitution: 4-(3,5-Difluorophenyl)butyl chloride.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)butan-2-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways involved can vary, but it often disrupts cell membrane integrity or inhibits key metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Difluorophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds like voriconazole and efinaconazole, it may offer different pharmacokinetic properties and efficacy profiles .

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

4-(3,5-difluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h4-7,13H,2-3H2,1H3

InChI Key

VDQFCLLTWKKIKA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC(=C1)F)F)O

Origin of Product

United States

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